(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride
Description
(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol hydrochloride is a bicyclic spiro compound featuring a nitrogen atom in the azaspiro ring system and two hydroxyl groups at the 7R and 8S positions. Its unique stereochemistry and functionalization make it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical applications.
Properties
IUPAC Name |
(7R,8S)-5-azaspiro[3.4]octane-7,8-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-5-4-8-7(6(5)10)2-1-3-7;/h5-6,8-10H,1-4H2;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZHELRQBPPAOT-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C(CN2)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@@H]([C@@H](CN2)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375249-63-9 | |
| Record name | rac-(7R,8S)-5-azaspiro[3.4]octane-7,8-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . This process typically requires minimal chromatographic purifications, making it efficient for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride are not well-documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Enzyme Inhibition
Research indicates that (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol; hydrochloride may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can influence various physiological processes and has implications for drug development targeting metabolic disorders.
Receptor Modulation
The compound's spirocyclic framework allows for potential binding to neurotransmitter receptors. This interaction may modulate neurochemical pathways, making it a candidate for studies related to neurodegenerative diseases and psychiatric disorders.
Antimicrobial Activity
Preliminary studies have shown that derivatives of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential use as a lead compound in antibiotic development.
Anti-inflammatory Properties
In controlled trials involving animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect indicates its potential utility in treating inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism of action of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and its analogs:
Stereochemical Considerations
The absolute configuration of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol hydrochloride is critical for its interactions. highlights that even minor stereochemical changes (e.g., erythro vs. threo isomers in lignans) drastically alter biological activity. For instance, (7R,8S) configurations in related compounds exhibit distinct enzyme-binding profiles compared to (7R,8R) or (7S,8R) isomers . This underscores the importance of stereochemical verification via methods like circular dichroism (CD) spectroscopy .
Physicochemical Properties
- Solubility: The diol structure of the target compound increases hydrophilicity compared to mono-hydroxyl analogs (e.g., 5-Azaspiro[3.4]octan-8-ol HCl) .
- Acidity : The carboxylic acid derivative () has a lower pKa (~4-5) than hydroxylated analogs, influencing its ionization state in physiological environments .
Biological Activity
(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that incorporates nitrogen and hydroxyl functional groups. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of approximately 193.68 g/mol. The spirocyclic framework is known for enhancing biological activity by providing conformational rigidity.
Mechanisms of Biological Activity
Research indicates that (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol; hydrochloride exhibits various biological activities through multiple mechanisms:
- Cholinergic Activity : Preliminary studies suggest that this compound may interact with cholinergic receptors, potentially influencing neurotransmission. It has been shown to inhibit the binding of radiolabeled bungarotoxin to acetylcholine receptors, indicating a competitive inhibition mechanism similar to other neuroactive compounds .
- Antimicrobial Properties : Some derivatives of azaspiro compounds have demonstrated antimicrobial activity against a range of pathogens. While specific data on this compound's antimicrobial efficacy is limited, related structures have shown promise in this area .
- Neuroprotective Effects : The compound's potential neuroprotective effects are under investigation, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions such as Alzheimer's disease .
Research Findings and Case Studies
Several studies have investigated the pharmacological properties of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol; hydrochloride:
- In Vitro Studies : A study assessing the compound's effect on neuronal cells indicated that it could enhance cell viability under oxidative stress conditions, suggesting its potential as a neuroprotective agent .
- Binding Affinity Studies : Binding assays demonstrated that the compound has a significant affinity for nicotinic acetylcholine receptors (nAChRs), with an inhibition constant (K_i) comparable to known neurotoxins like anatoxin-a . This suggests that it could serve as a lead compound for developing new therapeutics targeting cholinergic systems.
- Antimicrobial Activity : In a comparative analysis with other azaspiro compounds, (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol; hydrochloride exhibited moderate antibacterial activity against Gram-positive bacteria in preliminary tests .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol; hydrochloride, and what analytical methods validate its stereochemical purity?
- Methodological Answer : The compound’s spirocyclic structure and stereochemistry (7R,8S) require enantioselective synthesis. Key steps include:
- Chiral resolution : Use of chiral auxiliaries (e.g., Mosher’s method) to isolate the desired stereoisomer, as demonstrated in the stereochemical analysis of erythro/threo-guaiacylglycerol-β-coniferyl ethers .
- Protecting group strategies : For hydroxyl and amine groups to avoid side reactions during cyclization. For example, tert-butyl carbamate (Boc) protection is used in related azaspiro compounds .
- Validation : NMR (e.g., , , 2D-COSY), X-ray crystallography, and polarimetry confirm stereochemical integrity .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to pH 1–13 buffers and temperatures (25–60°C) for 24–72 hours. Monitor degradation via HPLC-UV or LC-MS.
- Kinetic analysis : Calculate degradation rate constants () and half-life () using Arrhenius equations. Note potential hydrolysis of the spirocyclic amine or hydroxyl groups under acidic/basic conditions, as seen in structurally related bicyclic amines .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselective formation of (7R,8S)-configured spirocyclic compounds in enzymatic vs. non-enzymatic systems?
- Methodological Answer :
- Enzymatic catalysis : Enzymes (e.g., peroxidases in Eucommia ulmoides) promote stereoselective addition of water to quinonemethide intermediates, favoring (7R,8S)-erythro configurations (44.45% yield vs. <25% for threo isomers) .
- Non-enzymatic pathways : Radical-mediated or acid-catalyzed reactions yield racemic mixtures due to lack of chiral induction. Computational modeling (DFT) can predict transition-state energies for stereochemical outcomes .
Q. How do structural modifications (e.g., substituents on the spiro ring) affect the compound’s bioactivity in target validation studies?
- Methodological Answer :
- SAR studies : Replace hydroxyl groups with methoxy, fluoro, or alkyl groups. Assess binding affinity (e.g., SPR, ITC) to receptors like G-protein-coupled receptors (GPCRs), leveraging data from analogous spirocyclic benzazepines and azabicyclo derivatives .
- In vitro assays : Test cytotoxicity (MTT assay), membrane permeability (PAMPA), and metabolic stability (microsomal incubation). For example, tert-butyl substitutions in spirocycles enhance metabolic resistance .
Q. How can contradictory data on the compound’s solubility and crystallinity be resolved?
- Methodological Answer :
- Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to identify stable polymorphs. Compare DSC/TGA thermograms and PXRD patterns.
- Co-crystallization : Co-formers like succinic acid or nicotinamide may improve solubility, as shown for structurally related hydrochlorides .
Data Contradiction Analysis
Q. Why do enzymatic synthesis yields of (7R,8S)-configured products vary across studies?
- Resolution : Variability arises from:
- Enzyme source : Cell-free extracts from Eucommia ulmoides vs. recombinant enzymes may differ in catalytic efficiency .
- Reaction conditions : Substrate concentration, pH, and cofactors (e.g., levels) impact enantioselectivity. Optimize using Design of Experiments (DoE) .
Q. Discrepancies in reported -NMR shifts for the spirocyclic core: How to validate assignments?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
